2-cyclobutyl-N-octadecylacetamide
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Overview
Description
2-cyclobutyl-N-octadecylacetamide is an organic compound with the molecular formula C24H47NO It is characterized by a cyclobutyl group attached to an acetamide moiety, with an octadecyl chain extending from the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclobutyl-N-octadecylacetamide typically involves the following steps:
Formation of Cyclobutylamine: Cyclobutanol is converted to cyclobutylamine through a series of reactions, including tosylation and subsequent substitution with ammonia.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-cyclobutyl-N-octadecylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octadecyl chain or cyclobutyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules with cyclobutyl and long-chain alkyl groups.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development due to its unique structural features that may interact with biological targets.
Industry: Potential use in the formulation of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 2-cyclobutyl-N-octadecylacetamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The cyclobutyl and octadecyl groups may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-cyclobutyl-N-octadecylacetamide: C24H47NO
N-octadecylacetamide: C20H41NO
Cyclobutylacetamide: C6H11NO
Comparison
This compound is unique due to the presence of both a cyclobutyl group and a long octadecyl chain. This combination imparts distinct physicochemical properties, such as increased hydrophobicity and potential for specific biological interactions, compared to simpler analogs like N-octadecylacetamide and cyclobutylacetamide.
Properties
Molecular Formula |
C24H47NO |
---|---|
Molecular Weight |
365.6 g/mol |
IUPAC Name |
2-cyclobutyl-N-octadecylacetamide |
InChI |
InChI=1S/C24H47NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-25-24(26)22-23-19-18-20-23/h23H,2-22H2,1H3,(H,25,26) |
InChI Key |
RACLLTHZJDKOCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CC1CCC1 |
Origin of Product |
United States |
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